NITD008

Calicivirus Norovirus Nucleoside analog

NITD008 is a 7-deaza-2′-acetylene adenosine analog validated as a pan-serotype control for DENV1-4 (EC50 0.64 μM) with dose-responsive in vivo protection (≥10 mg/kg p.o.). Its unique chain-termination mechanism against viral RdRp, defined mitochondrial POLRMT liability profile, and oral bioavailability (48%, Cmax 3 μM) distinguish it from generic nucleoside analogs. Serves as a reference compound for norovirus replicon clearance studies (EC50 0.21 μM) and broad-spectrum flavivirus benchmarking across DENV, WNV, YFV, and ZIKV.

Molecular Formula C13H14N4O4
Molecular Weight 290.27 g/mol
CAS No. 1044589-82-3
Cat. No. B609585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITD008
CAS1044589-82-3
SynonymsNITD008;  NITD 008;  NITD-008; 
Molecular FormulaC13H14N4O4
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
InChIInChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1
InChIKeyNKRAIOQPSBRMOV-NRMKKVEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NITD008 (CAS 1044589-82-3): A 7-Deaza-Adenosine Analog Flavivirus RdRp Inhibitor with Defined In Vitro Potency and In Vivo Oral Efficacy


NITD008 is a synthetic adenosine nucleoside analog characterized by a carbon substitution at N-7 of the purine ring and a 2′-acetylene modification on the ribose moiety [1]. The compound functions as a prodrug requiring intracellular conversion to its triphosphate form, which acts as a chain terminator of viral RNA-dependent RNA polymerase (RdRp) activity [1]. Originally developed by the Novartis Institute for Tropical Diseases, NITD008 demonstrates selective inhibition of flaviviruses including all four dengue virus serotypes, West Nile virus, yellow fever virus, and Zika virus, with a reported EC50 of 0.64 μM against DENV-2 in cell culture [1]. The compound also exhibits antiviral activity beyond flaviviruses, including caliciviruses and enteroviruses [2]. NITD008 is orally bioavailable with defined pharmacokinetic parameters and has demonstrated complete protection from mortality in DENV-infected murine models at efficacious doses [1].

Why NITD008 Cannot Be Readily Substituted with Unvalidated Adenosine Analogs or Generic Flavivirus Inhibitors


Substitution of NITD008 with alternative nucleoside analogs or generic flavivirus inhibitors introduces significant experimental risk due to fundamentally divergent pharmacological and toxicological profiles. While multiple adenosine-based nucleoside analogs (e.g., BCX4430/galidesivir, balapiravir, 2′-C-methylcytidine) have been investigated for viral RdRp inhibition, they exhibit distinct potency spectra, metabolic activation requirements, and mitochondrial toxicity liabilities that preclude simple interchange [1]. Critically, NITD008's dual 7-deaza modification and 2′-acetylene group confer a specific chain-termination mechanism against DENV RdRp that is not universally shared across analog classes [2]. Furthermore, NITD008's in vivo protective efficacy in flavivirus murine models has been directly established, whereas many purported flavivirus inhibitors lack equivalent validation in animal lethality models [1][3]. The compound also demonstrates a defined mitochondrial toxicity signature—acting as an efficient substrate and chain terminator of human mitochondrial RNA polymerase (POLRMT)—which must be accounted for in experimental design and distinguishes its safety profile from compounds like favipiravir that exhibit weaker mitochondrial effects [2]. These divergences mandate that procurement decisions be guided by compound-specific quantitative evidence rather than class-based assumptions.

NITD008 Quantitative Differentiation Evidence: Comparator-Based Antiviral Potency, In Vivo Efficacy, Pharmacokinetics, and Mechanistic Selectivity


In Vitro Antiviral Potency of NITD008 Against Caliciviruses Relative to Benchmark Nucleoside Analog 2′-C-Methylcytidine

In calicivirus model systems, NITD008 exhibits in vitro potency comparable to the well-characterized benchmark nucleoside analog 2′-C-methylcytidine, while also demonstrating the functional advantage of complete replicon clearance at sustained concentrations [1]. This establishes NITD008 as a validated alternative scaffold for calicivirus research with equivalent potency to the field standard.

Calicivirus Norovirus Nucleoside analog RdRp inhibition

In Vivo Efficacy of NITD008 in Murine Dengue Lethality Model Compared to Vehicle Control and Dose-Response Outcomes

In a DENV-infected murine lethality model, NITD008 treatment produced dose-dependent survival outcomes with clear differentiation from vehicle control. At ≥10 mg/kg oral dosing, NITD008 completely prevented death in infected mice, while lower doses provided partial or no protection [1]. Cross-serotype analysis in AG129 mice demonstrated that NITD008 prevented lethality in DENV-2 and DENV-3 infections and delayed mortality in DENV-1 and DENV-4 infections [2].

Dengue virus In vivo efficacy AG129 mouse model Mortality protection

Oral Bioavailability and Pharmacokinetic Parameters of NITD008 in Preclinical Species

NITD008 demonstrates quantifiable oral bioavailability with rapid absorption kinetics. Following oral administration, the compound achieves a maximal plasma concentration (Cmax) of 3 μM with a time to peak concentration (Tmax) of 0.5 hours, and exhibits 48% oral bioavailability [1]. These parameters enable predictable systemic exposure in in vivo efficacy studies and distinguish NITD008 from nucleoside analogs requiring intravenous or complex prodrug delivery.

Pharmacokinetics Oral bioavailability Cmax Tmax

Mitochondrial Toxicity Profile of NITD008 Relative to Clinically-Relevant Ribonucleoside Analogs Favipiravir (T-705) and Balapiravir (R1479)

In a systematic structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs, NITD008 (reported as NITD-008) was identified as an efficient substrate and chain terminator of human mitochondrial RNA polymerase (POLRMT), with a toxicity liability profile similar to the triphosphate form of R1479 (parent nucleoside of balapiravir) [1]. In contrast, favipiravir (T-705) ribonucleoside triphosphate did not elicit strong in vitro mitochondrial effects, establishing a clear differentiation gradient among nucleoside analog classes [1].

Mitochondrial toxicity POLRMT inhibition Structure-activity relationship Antiviral safety

In Vitro Antiviral Spectrum of NITD008 Against Dengue Virus Serotypes and Cross-Genus Activity Compared to Virus-Specific Inhibitors

NITD008 demonstrates potent inhibition across all four DENV serotypes in cell culture with comparable potency, while also exhibiting activity against West Nile virus, yellow fever virus, Powassan virus, hepatitis C virus, Zika virus, and enterovirus 71 [1][2]. In contrast to serotype-specific DENV inhibitors or entry blockers, NITD008's RdRp-targeted mechanism provides consistent pan-serotype activity [1].

Flavivirus Dengue virus serotypes Antiviral spectrum RdRp inhibition

Structural Basis for Chain-Termination Mechanism of NITD008 Triphosphate Against DENV RdRp

NITD008 requires intracellular conversion to its triphosphate form, which directly inhibits DENV RNA-dependent RNA polymerase activity and functions as a chain terminator during viral RNA synthesis [1]. This mechanism differs from allosteric RdRp inhibitors, non-nucleoside inhibitors, and protease-targeting antivirals. Within the nucleoside analog class, the specific 7-deaza and 2′-acetylene modifications confer a distinct structural scaffold that differentiates NITD008 from 2′-C-methyl nucleosides and 4′-azido analogs [1][2].

RdRp inhibition Chain termination Nucleoside triphosphate Mechanism of action

NITD008 Research Applications: Evidence-Supported Use Cases in Flavivirus, Calicivirus, and Enterovirus Antiviral Discovery


In Vivo Proof-of-Concept Studies for Dengue and Zika Antiviral Efficacy in Murine Lethality Models

Based on the established in vivo efficacy data showing complete protection from mortality at ≥10 mg/kg oral dosing in DENV-infected AG129 mice [1], and significant viremia reduction with mortality prevention in ZIKV-infected A129 mice [2], NITD008 serves as a validated positive control compound for in vivo flavivirus efficacy studies. The defined dose-response relationship (1 mg/kg ineffective; 3 mg/kg partial protection; ≥10 mg/kg complete protection) enables researchers to design dose-ranging studies with predictable outcomes and benchmark novel antiviral candidates against a compound with demonstrated in vivo activity [1][3]. The oral bioavailability (48%, Cmax 3 μM, Tmax 0.5 h) supports convenient oral gavage administration without specialized formulation requirements [1].

Calicivirus and Norovirus Replicon Clearance Studies

NITD008's demonstrated activity in calicivirus model systems, including an EC50 of 0.21 μM against the Norwalk replicon and complete replicon clearance with sustained 5 μM treatment [4], positions it as a reference compound for human norovirus antiviral screening campaigns and replicon-based persistence studies. The comparable potency to 2′-C-methylcytidine—the most well-studied nucleoside analog in this field—combined with the demonstrated ability to completely prevent viral rebound, provides a benchmark for evaluating next-generation calicivirus inhibitors [4].

Mitochondrial Toxicity Assessment and Nucleoside Analog Safety Profiling

Given the characterized mitochondrial toxicity profile of NITD008 as an efficient POLRMT substrate and chain terminator [5], this compound serves as a reference standard in mitochondrial toxicity screening panels for antiviral nucleoside analogs. Researchers evaluating novel nucleoside scaffolds for POLRMT inhibition liability can use NITD008 as a positive control compound representing the 2′-mono-substituted ribonucleoside class with documented mitochondrial effects, alongside comparator compounds like favipiravir (weak mitochondrial effects) and R1479 (similar mitochondrial liability profile) [5].

Pan-Serotype Dengue Virus Antiviral Screening and Cross-Serotype Comparative Studies

NITD008's consistent inhibition across all four DENV serotypes (EC50 values in the sub-micromolar range for DENV-1/2/3/4) [1] makes it suitable as a pan-serotype control compound in dengue antiviral screening assays. In contrast to serotype-specific entry inhibitors or capsid-targeting compounds, NITD008 provides a baseline for evaluating whether novel antiviral candidates achieve comparable or superior pan-serotype coverage. The compound also enables comparative studies across flavivirus species (DENV, WNV, YFV, ZIKV, Powassan virus) versus non-flaviviruses (HCV, EV71, caliciviruses), supporting broad-spectrum antiviral discovery efforts [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for NITD008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.